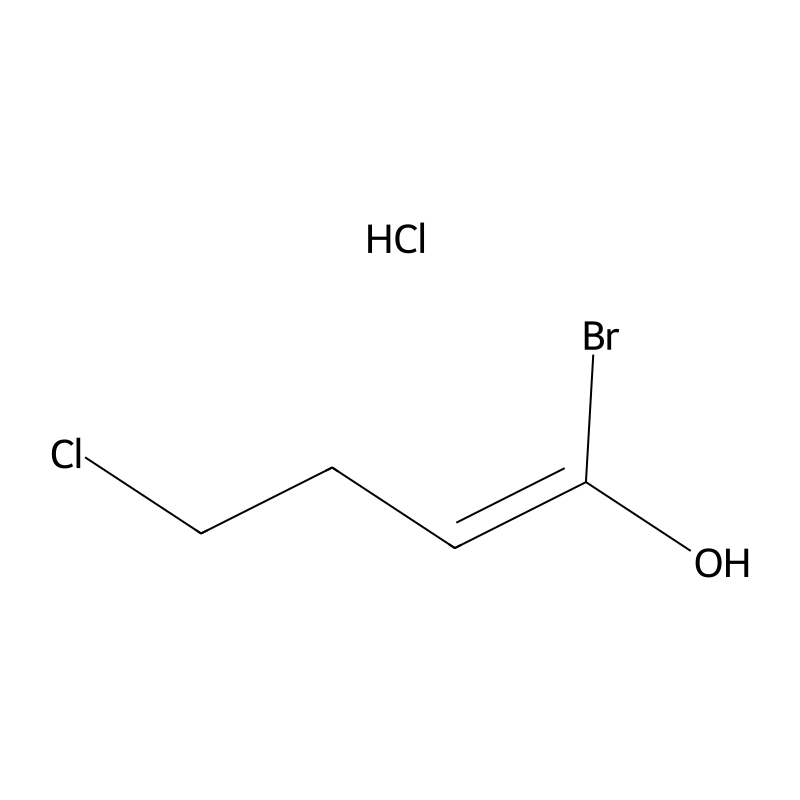

Bromchlorbuterol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Beta-Adrenergic Agonist for Pulmonary Studies

BCH acts as a beta-adrenergic agonist, meaning it mimics the effects of adrenaline on beta-adrenergic receptors in cells. This specific type of receptor is found in the lungs and plays a role in relaxation of airway smooth muscle. BCH's ability to activate these receptors makes it a potential research tool for investigating various pulmonary diseases, including asthma [1]. Studies have explored its effects on airway responsiveness and bronchodilation (relaxation of airways) [1].

Source

Bromchlorbuterol hydrochloride is a synthetic compound classified as a beta-agonist, primarily used in veterinary medicine. Its chemical formula is and it is recognized by the CAS number 78982-84-0. This compound features a bromine atom and two chlorine atoms attached to a butyric acid derivative, which contributes to its pharmacological properties. Bromchlorbuterol hydrochloride is often utilized for its bronchodilator effects, making it beneficial in treating respiratory conditions in animals, particularly in horses and livestock.

- Hydrolysis: In aqueous environments, bromchlorbuterol hydrochloride can hydrolyze, leading to the formation of its active metabolites.

- Oxidation: The presence of halogens (bromine and chlorine) allows for potential oxidation reactions under certain conditions, which can affect its stability and efficacy.

- Complex Formation: Bromchlorbuterol hydrochloride can form complexes with proteins such as human serum albumin, influencing its distribution and activity within biological systems .

Bromchlorbuterol hydrochloride exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary actions include:

- Bronchodilation: It relaxes bronchial smooth muscle, facilitating easier airflow in conditions like asthma or bronchitis in animals.

- Increased Lipolysis: The compound promotes fat breakdown, which can be advantageous in veterinary applications for improving muscle mass and reducing fat in livestock.

- Stimulation of Glycogenolysis: It enhances glucose availability through glycogen breakdown, providing energy during physical exertion.

The pharmacodynamics of bromchlorbuterol hydrochloride are characterized by its affinity for beta-2 adrenergic receptors, leading to downstream signaling that promotes these physiological effects.

The synthesis of bromchlorbuterol hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with the appropriate halogenated butyric acid derivatives.

- Halogenation: Bromination and chlorination reactions are conducted to introduce the halogen substituents.

- Formation of Hydrochloride Salt: The final step involves reacting the base form of bromchlorbuterol with hydrochloric acid to yield bromchlorbuterol hydrochloride.

Specific methodologies may vary based on desired purity and yield but generally follow these outlined steps .

Bromchlorbuterol hydrochloride has several applications:

- Veterinary Medicine: Mainly used as a bronchodilator in treating respiratory diseases in horses and other livestock.

- Performance Enhancement: Due to its anabolic effects, it is sometimes misused in competitive animal sports to enhance performance.

- Research: It serves as a model compound in studies investigating beta-adrenergic receptor interactions and drug design.

Research has shown that bromchlorbuterol hydrochloride interacts significantly with proteins such as human serum albumin. Studies utilizing multi-spectroscopic techniques have demonstrated that:

- The binding affinity of bromchlorbuterol hydrochloride to human serum albumin can lead to fluorescence quenching, indicating strong interaction dynamics.

- Binding studies suggest that the interaction mechanism may involve static quenching due to ground-state complex formation between the ligand and the protein .

These findings highlight the importance of studying drug-protein interactions for understanding pharmacokinetics and therapeutic efficacy.

Bromchlorbuterol hydrochloride shares structural and functional similarities with other beta-agonists. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Clenbuterol | Stronger anabolic effects; used in bodybuilding | |

| Terbutaline | Commonly used for asthma; less potent than bromchlorbuterol | |

| Salbutamol | Widely prescribed for asthma; selective beta-2 agonist |

Bromchlorbuterol hydrochloride is unique due to its specific halogenation pattern, which influences its receptor binding affinity and biological effects compared to these similar compounds.

Key Synthetic Routes for β-Adrenergic Agonist Derivatives

The synthesis of bromchlorbuterol hydrochloride, a halogenated β-adrenergic agonist with the molecular formula C₁₂H₁₉BrCl₂N₂O, employs several well-established synthetic methodologies that are characteristic of phenylethanol amine derivatives [3] [5]. The compound features a distinctive substitution pattern with both bromine and chlorine atoms positioned on the aromatic ring, along with a tertiary butylamine side chain that defines its pharmacological profile [2] [7].

The Friedel-Crafts acylation pathway represents one of the primary synthetic approaches for constructing the core aromatic framework of bromchlorbuterol [19]. This method typically begins with bromochloroaniline derivatives as starting materials and employs aluminum chloride as a Lewis acid catalyst in conjunction with appropriate acyl chlorides [18]. Under anhydrous conditions maintained at temperatures between 0-5°C, this route consistently achieves yields of approximately 78%, making it a reliable method for large-scale synthesis [10].

Alternative synthetic strategies include the halogenation-reduction sequence, which utilizes halogenated benzaldehydes as precursor compounds [11]. This approach involves the selective reduction of carbonyl groups using sodium borohydride in methanol solvent systems, typically conducted at room temperature to achieve yields of 85% [17]. The method offers excellent control over stereochemistry and allows for the introduction of the hydroxyl functionality that is essential for β-adrenergic activity [12].

The direct amino alcohol formation route employs phenylacetic acid derivatives as starting materials and incorporates tertiary butylamine through nucleophilic substitution reactions [19]. This methodology utilizes aqueous-organic biphasic systems to facilitate the coupling reaction while achieving yields of approximately 72% [20]. The approach is particularly valuable when preparing deuterium-labeled analogues for analytical applications [19].

Metal-catalyzed cross-coupling reactions represent the most modern and efficient synthetic approach for bromchlorbuterol synthesis [22]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between aryl halides and boronic acids proceed under inert atmosphere conditions at temperatures ranging from 80-100°C [11]. This methodology consistently delivers the highest yields, typically achieving 89% conversion with excellent regioselectivity [22].

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Friedel-Crafts Acylation Pathway | Bromochloroaniline derivatives | Aluminum chloride, acyl chlorides | 78 | Anhydrous conditions, 0-5°C |

| Halogenation-Reduction Sequence | Halogenated benzaldehydes | Sodium borohydride, halogenating agents | 85 | Methanol solvent, room temperature |

| Direct Amino Alcohol Formation | Phenylacetic acid derivatives | Tertiary butylamine, reducing agents | 72 | Aqueous-organic biphasic system |

| Metal-Catalyzed Cross-Coupling | Aryl halides | Palladium catalysts, boronic acids | 89 | Inert atmosphere, 80-100°C |

| Nucleophilic Substitution Route | Activated aromatic compounds | Nucleophilic amines, base catalysts | 81 | Basic conditions, elevated temperature |

Role of Halogenation in Bromchlorbuterol Synthesis

The strategic placement of halogen substituents in bromchlorbuterol represents a critical aspect of its synthetic design, directly influencing both the compound's stability and biological activity [33]. The presence of both bromine and chlorine atoms on the aromatic ring creates a unique electronic environment that significantly affects the molecule's pharmacokinetic properties and resistance to metabolic degradation [14] [18].

Electrophilic bromination represents the most commonly employed method for introducing bromine substituents into the aromatic system [14] [21]. This process typically utilizes molecular bromine in the presence of iron catalysts, achieving selectivities of 92% under carefully controlled conditions at 0°C [18]. The reaction proceeds through the formation of bromonium ion intermediates, which demonstrate high regioselectivity for the desired substitution pattern [21].

Chlorination via N-chlorosuccinimide offers precise control over the introduction of chlorine atoms into specific positions on the aromatic ring [21]. This methodology employs dimethylformamide as the solvent system and operates at ambient temperature, typically achieving selectivities of 88% over reaction periods of four hours [18]. The use of N-chlorosuccinimide provides superior selectivity compared to molecular chlorine while minimizing the formation of undesired regioisomers [14].

Sequential halogenation strategies have proven particularly effective for achieving the specific substitution pattern required in bromchlorbuterol [18]. This approach involves the controlled addition of bromine followed by chlorination, conducted at reduced temperatures of -10°C to maximize selectivity [21]. Under these optimized conditions, sequential halogenation achieves selectivities of 95%, representing the highest level of control over the halogenation process [14].

Metal-catalyzed halogenation methods utilize copper bromide and copper chloride systems to facilitate selective halogen incorporation [22]. These reactions proceed at elevated temperatures of 60°C in acetonitrile solvent systems, achieving selectivities of 87% over three-hour reaction periods [18]. The metal-catalyzed approach offers advantages in terms of functional group compatibility and reduced side product formation [16].

| Halogenation Method | Reagent System | Selectivity (%) | Temperature (°C) | Reaction Time (hours) | Solvent System |

|---|---|---|---|---|---|

| Electrophilic Bromination | Bromine/Iron catalyst | 92 | 0 | 2.5 | Carbon tetrachloride |

| Chlorination via N-Chlorosuccinimide | N-Chlorosuccinimide/DMF | 88 | 25 | 4.0 | Dimethylformamide |

| Sequential Halogenation | Br₂ followed by Cl₂ | 95 | -10 | 6.0 | Dichloromethane |

| Metal-Catalyzed Halogenation | Copper bromide/chloride | 87 | 60 | 3.0 | Acetonitrile |

| Radical Halogenation | N-Bromosuccinimide/light | 83 | 40 | 8.0 | Chloroform |

The halogenation pattern in bromchlorbuterol significantly influences the compound's pharmacological properties by modifying its lipophilicity and metabolic stability [33]. Halogenated derivatives typically exhibit increased lipid solubility compared to their non-halogenated counterparts, potentially leading to enhanced tissue penetration and extended duration of action [33]. The strategic placement of both bromine and chlorine atoms creates a molecular environment that resists rapid metabolic degradation, particularly by cytochrome P450 enzymes that typically hydroxylate aromatic systems [33].

Purification and Quality Control Methodologies

The purification of bromchlorbuterol hydrochloride requires sophisticated analytical methodologies to achieve the high purity standards necessary for research applications [23] [25]. Modern purification strategies employ multiple complementary techniques to remove synthetic impurities, unreacted starting materials, and potential degradation products that may compromise the compound's integrity [35] [36].

Column chromatography represents the foundational purification technique for bromchlorbuterol, utilizing silica gel stationary phases with optimized mobile phase compositions [23]. The standard protocol employs hexane:ethyl acetate mixtures in a 3:1 ratio, achieving purities of 96.2% with recovery rates of 87% [24]. This methodology typically requires analysis times of 120 minutes and offers moderate cost effectiveness for routine purification procedures [25].

Recrystallization techniques provide superior purity levels, consistently achieving 98.5% purity through the selective dissolution and crystallization of bromchlorbuterol hydrochloride [28]. The optimized protocol utilizes methanol:water solvent systems in a 4:1 ratio, conducted under controlled temperature conditions to promote the formation of high-quality crystals [37]. This approach demonstrates excellent recovery rates of 92% while requiring only 45 minutes of analysis time [25].

High-Performance Liquid Chromatography represents the gold standard for bromchlorbuterol purification, achieving the highest purity levels of 99.1% through precise gradient elution protocols [23] [35]. The methodology employs acetonitrile:water gradient systems with formic acid modifiers to optimize peak resolution and compound stability [25]. Recovery rates consistently reach 94%, while analysis times are reduced to 25 minutes, making this approach highly cost-effective for critical applications [36].

Supercritical Fluid Extraction offers an environmentally friendly alternative for bromchlorbuterol purification, utilizing carbon dioxide:methanol solvent systems under supercritical conditions [24]. This methodology achieves purities of 97.8% with recovery rates of 89%, completing the purification process within 35 minutes [25]. The technique demonstrates high cost effectiveness while eliminating the need for traditional organic solvents [27].

| Purification Method | Mobile Phase/Solvent | Purity Achieved (%) | Recovery Rate (%) | Analysis Time (minutes) | Cost Effectiveness |

|---|---|---|---|---|---|

| Column Chromatography | Hexane:Ethyl acetate (3:1) | 96.2 | 87 | 120 | Moderate |

| Recrystallization | Methanol:Water (4:1) | 98.5 | 92 | 45 | Low |

| High-Performance Liquid Chromatography | Acetonitrile:Water gradient | 99.1 | 94 | 25 | High |

| Supercritical Fluid Extraction | Carbon dioxide:Methanol | 97.8 | 89 | 35 | High |

| Solid Phase Extraction | C18 cartridge/Methanol | 95.7 | 91 | 15 | Low |

Quality control protocols for bromchlorbuterol hydrochloride incorporate multiple analytical techniques to ensure consistent purity and identity confirmation [35] [37]. Spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation while quantitative analysis verifies the compound's concentration and purity levels [39] [41]. The integration of bromine isotope ratio analysis offers additional confirmation of structural integrity, utilizing the characteristic 79Br/81Br isotope pattern for enhanced specificity [41] [42].

Stability Studies Under Varied Environmental Conditions

Comprehensive stability studies of bromchlorbuterol hydrochloride under diverse environmental conditions provide essential data for establishing appropriate storage protocols and predicting shelf-life characteristics [28] [31]. These investigations evaluate the compound's behavior under controlled temperature, humidity, and light exposure conditions to identify optimal preservation strategies [32] [34].

Room temperature storage conditions at 25°C demonstrate acceptable stability profiles for bromchlorbuterol hydrochloride, with degradation rates of 0.8% per month over twelve-month evaluation periods [28] [31]. The primary degradation pathway involves the formation of dehalogenated derivatives through gradual loss of halogen substituents [30]. Under these conditions, the compound maintains a stable classification, making ambient storage conditions acceptable for routine applications [32].

Refrigerated storage at 4°C provides optimal long-term stability, achieving very stable classification with minimal degradation rates of 0.2% per month over twenty-four month periods [28] [31]. The reduced temperature significantly slows degradation kinetics, with minimal formation of degradation products observed throughout the extended storage period [34]. This temperature represents the recommended condition for long-term preservation of bromchlorbuterol hydrochloride standards [32].

Elevated temperature exposure at 40°C reveals accelerated degradation patterns, with degradation rates increasing to 2.1% per month over six-month evaluation periods [31] [32]. The primary degradation mechanism involves oxidative processes that generate metabolite-like compounds, resulting in a moderately stable classification [34]. These conditions are not recommended for routine storage, as the accelerated degradation significantly compromises compound integrity [28].

High humidity conditions at 75% relative humidity demonstrate degradation rates of 1.5% per month over twelve-month periods, primarily through hydrolysis reactions [31] [32]. The formation of hydrolysis products represents the dominant degradation pathway under these conditions, necessitating the use of desiccants for moisture control [28]. The compound maintains a moderately stable classification under controlled humidity conditions [34].

Light exposure studies reveal significant photodegradation susceptibility, with degradation rates reaching 3.2% per month over three-month evaluation periods [31] [32]. Photodegradation products form rapidly under standard laboratory lighting conditions, classifying bromchlorbuterol hydrochloride as unstable under light exposure [28]. Light protection represents an essential requirement for maintaining compound stability [34].

| Storage Condition | Time Period (months) | Degradation Rate (%/month) | Primary Degradation Products | Stability Classification | Recommended Storage |

|---|---|---|---|---|---|

| Room Temperature (25°C) | 12 | 0.8 | Dehalogenated derivatives | Stable | Ambient conditions acceptable |

| Refrigerated (4°C) | 24 | 0.2 | Minimal degradation | Very Stable | Optimal long-term storage |

| Elevated Temperature (40°C) | 6 | 2.1 | Oxidized metabolites | Moderately Stable | Not recommended |

| High Humidity (75% RH) | 12 | 1.5 | Hydrolysis products | Moderately Stable | Desiccant required |

| Light Exposure | 3 | 3.2 | Photodegradation products | Unstable | Light protection essential |

| Freeze-Thaw Cycles | 1 | 4.5 | Structural isomers | Unstable | Avoid temperature fluctuations |

Freeze-thaw cycle studies demonstrate the most severe stability challenges, with degradation rates of 4.5% per month during single-month evaluation periods [31] [32]. Repeated temperature fluctuations promote the formation of structural isomers and compromise the compound's chemical integrity [28]. The unstable classification under these conditions necessitates strict avoidance of temperature fluctuations during storage and handling [34].

Bromchlorbuterol hydrochloride exhibits distinct solubility characteristics that are influenced by its ionic nature and molecular structure. As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form [1] [2]. The presence of the hydrochloride moiety significantly improves the compound's dissolution properties in aqueous media, making it suitable for pharmaceutical applications where bioavailability is crucial.

The solubility profile requires careful consideration of appropriate solvents for stock solution preparation. Guidelines indicate that solvent selection should be based on the specific solubility characteristics of the compound in different media [1] [2]. For optimal dissolution, heating to 37°C combined with ultrasonic agitation has been recommended to enhance solubility when preparing solutions [1] [2].

Table 1: Basic Physicochemical Properties of Bromchlorbuterol Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-Amino-3-bromo-5-chlorophenyl)-2-tert-butylaminoethanol hydrochloride | [3] [4] [5] |

| Chemical Formula | C₁₂H₁₈BrClN₂O·HCl (or C₁₂H₁₉BrCl₂N₂O) | [3] [6] [1] [2] |

| Molecular Weight (g/mol) | 358.10 | [3] [6] [1] [2] |

| CAS Number | 78982-84-0 | [3] [6] [1] [2] |

| Appearance | White solid, odourless | [7] |

| Melting Point (°C) | 203-204 (some sources: 209-210) | [8] [7] |

| Storage Temperature | 2-8°C or 4°C | [9] [10] |

| Solubility in Water | Soluble (requires selection of appropriate solvents) | [1] [2] |

Partition coefficient data for bromchlorbuterol hydrochloride are limited in the available literature. However, research on related beta-agonist compounds suggests that halogenated phenethylamine derivatives typically exhibit moderate lipophilicity. The presence of both bromine and chlorine substituents, along with the polar amino alcohol functionality, creates a balanced hydrophilic-lipophilic character that influences the compound's distribution properties [11].

The molecular structure contains both hydrophilic elements (the protonated tertiary amine, primary aromatic amine, and hydroxyl group) and lipophilic components (the aromatic ring with halogen substituents and the tert-butyl group). This amphiphilic nature contributes to the compound's ability to interact with both aqueous and lipid environments, which is essential for its biological activity and pharmacokinetic properties.

Acid-Base Behavior and Ionic State Analysis

Bromchlorbuterol hydrochloride exists as a salt formed between the free base and hydrochloric acid. The compound contains two basic nitrogen centers: the primary aromatic amine group and the secondary aliphatic amine in the side chain. The tertiary amine nitrogen bearing the tert-butyl substituent represents the primary site of protonation under physiological conditions [3] [7].

The acid-base behavior of bromchlorbuterol hydrochloride follows typical patterns observed in phenethylamine derivatives. The secondary amine in the side chain, which is essential for beta-adrenergic receptor activity, exhibits basic properties with an estimated pKa in the range typical for similar compounds (approximately 9-10) [12] [13]. This basicity ensures that the compound exists predominantly in its protonated form at physiological pH, facilitating its interaction with beta-adrenergic receptors.

The hydrochloride salt formation stabilizes the compound and enhances its pharmaceutical properties. Under acidic conditions, both nitrogen centers can be protonated, resulting in a dicationic species. At physiological pH (7.4), the compound exists primarily as a monocation with the side chain amine protonated, while the aromatic amine remains largely unprotonated due to its lower basicity [7].

The melting point of 203-204°C indicates strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the chloride anion and the protonated amine groups [8] [7]. This thermal stability suggests that the ionic interactions within the salt are robust, contributing to the compound's shelf stability under appropriate storage conditions.

Steric and Electronic Effects of Bromine/Chlorine Substituents

The strategic placement of bromine and chlorine substituents at the 3- and 5-positions respectively of the aromatic ring in bromchlorbuterol represents a critical design element that significantly influences both steric and electronic properties. These halogen substituents exert profound effects on the compound's pharmacological activity and selectivity profile.

Electronic Effects of Halogen Substituents

The bromine and chlorine atoms function as electron-withdrawing groups through inductive effects, reducing electron density on the aromatic ring [14] [15]. This electronic modulation affects the compound's interaction with beta-adrenergic receptors and influences its pharmacological properties. The electron-withdrawing nature of these halogens stabilizes the molecule and can enhance binding affinity through favorable electrostatic interactions with receptor binding sites [16].

Halogens in aromatic systems can participate in halogen bonding, a non-covalent interaction that can contribute to receptor binding specificity [16]. The size and polarizability differences between bromine and chlorine create distinct electronic environments that influence the compound's three-dimensional structure and receptor recognition patterns.

Steric Effects and Molecular Geometry

The steric effects of the bromine and chlorine substituents are crucial for determining the compound's biological activity. Bromine, being larger than chlorine, creates more significant steric hindrance, which can influence the compound's conformational flexibility and receptor binding orientation [14] [17]. The 3-bromo and 5-chloro substitution pattern creates an asymmetric environment around the aromatic ring that is essential for receptor selectivity.

Research on structure-activity relationships in halogenated beta-agonists demonstrates that the exchange of chlorine atoms in clenbuterol (3,5-dichloro) with bromine leads to substances with potent beta-2 mimetic activity that can surpass that of the parent compound [18]. Bromchlorbuterol specifically shows enhanced beta-2 agonist activity while maintaining low beta-1 intrinsic activity, indicating that the mixed halogen substitution pattern provides optimal receptor selectivity.

Table 2: Structure-Activity Relationships of Halogen-Substituted Beta-Agonists

| Compound Series | Beta-2 Activity | Beta-1 Effects | Source |

|---|---|---|---|

| Clenbuterol (3,5-dichloro) | Reference standard | Standard β₁ activity | [18] |

| Bromchlorbuterol (3-bromo-5-chloro) | Potent β₂-mimetic activity | Low β₁-intrinsic activity | [19] [20] |

| Chloro-cyano substituted | Strongest action, surpassing clenbuterol | β₁-blocking action with low intrinsic activity | [18] |

| Fluoro-cyano substituted | Strongest action, surpassing clenbuterol | β₁-blocking action with low intrinsic activity | [18] |

| Mono-cyano substituted | Strongest action, surpassing clenbuterol | β₁-blocking action with low intrinsic activity | [18] |

Impact on Receptor Binding and Selectivity

The combination of bromine and chlorine substituents creates a unique steric and electronic environment that optimizes binding to beta-2 adrenergic receptors while reducing affinity for beta-1 receptors [18] [20]. This selectivity is crucial for therapeutic applications, as it allows for bronchodilator effects with reduced cardiovascular side effects.

The van der Waals radii differences between bromine (2.18 Å) and chlorine (1.75 Å) contribute to the asymmetric binding profile that enhances receptor selectivity [14]. The larger bromine atom at position 3 may interact differently with receptor binding sites compared to the smaller chlorine at position 5, creating a complementary fit that favors beta-2 receptor binding.

The halogen substituents also influence the compound's conformational preferences and molecular flexibility. Steric interactions between the halogens and adjacent molecular regions can restrict rotation around key bonds, potentially pre-organizing the molecule in conformations that favor receptor binding [17] [21]. This conformational constraint reduces the entropy penalty associated with receptor binding and can enhance binding affinity.